An In-depth Technical Guide to 4-Pyrrolidin-3-yl-phenylamine Dihydrochloride: Synthesis, Characterization, and Applications
An In-depth Technical Guide to 4-Pyrrolidin-3-yl-phenylamine Dihydrochloride: Synthesis, Characterization, and Applications
Disclaimer: Direct experimental data for 4-Pyrrolidin-3-yl-phenylamine dihydrochloride is not extensively available in public literature. This guide is a scientifically constructed document based on established principles of organic chemistry, predictive modeling, and data from structurally analogous compounds. All protocols and data should be considered theoretical and require experimental validation.
Introduction
4-Pyrrolidin-3-yl-phenylamine, a substituted aromatic amine, represents a significant scaffold in medicinal chemistry and drug discovery. The molecule incorporates a pyrrolidine ring attached at its 3-position to the 4-position of an aniline moiety. This unique structural arrangement offers a three-dimensional architecture that is of considerable interest for its potential interactions with biological targets.[1] The pyrrolidine ring, a common motif in numerous FDA-approved drugs, can enhance aqueous solubility and influence the pharmacokinetic profile of a molecule.[2] The aniline portion provides a versatile handle for further chemical modifications. This guide provides a comprehensive overview of the predicted physicochemical properties, a plausible synthetic route, analytical characterization methods, and potential applications of its dihydrochloride salt.
Physicochemical Properties
The fundamental properties of 4-Pyrrolidin-3-yl-phenylamine dihydrochloride have been determined based on its chemical structure.
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₄N₂ · 2HCl | Calculated |
| Molecular Weight | 235.15 g/mol | Calculated[3] |
| Appearance | Predicted to be an off-white to light-yellow solid | Analogy to similar compounds |
| Solubility | Predicted to be soluble in water and polar organic solvents like methanol and DMSO | General property of amine hydrochlorides |
Chemical Structure
The structure of 4-Pyrrolidin-3-yl-phenylamine dihydrochloride is depicted below, illustrating the connectivity of the pyrrolidine and phenylamine rings.
Caption: Structure of 4-Pyrrolidin-3-yl-phenylamine dihydrochloride.
Synthesis and Purification
A plausible synthetic route for 4-Pyrrolidin-3-yl-phenylamine initiates from a protected 3-pyrrolidinone and 4-nitroaniline, followed by a series of standard organic transformations. The rationale is to first construct the C-N bond between the two rings and then perform reductions to obtain the final product.
Proposed Synthetic Workflow
Caption: Proposed synthesis of 4-Pyrrolidin-3-yl-phenylamine dihydrochloride.
Detailed Experimental Protocol
Step 1: Reductive Amination
-
To a solution of 1-Boc-3-pyrrolidinone (1.0 eq) and 4-nitroaniline (1.0 eq) in dichloromethane (DCM), add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 1-Boc-3-(4-nitrophenylamino)pyrrolidine.
Step 2: Catalytic Hydrogenation
-
Dissolve the product from Step 1 in ethanol or methanol in a hydrogenation vessel.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Pressurize the vessel with hydrogen gas (typically 50 psi) and stir vigorously at room temperature for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the solvent.
-
Concentrate the filtrate to obtain 1-Boc-3-(4-aminophenyl)pyrrolidine.
Step 3: Boc Deprotection and Salt Formation
-
Dissolve the product from Step 2 in a minimal amount of a suitable solvent like ethyl acetate or methanol.
-
Add an excess of a solution of hydrochloric acid in ethanol or dioxane.
-
Stir the mixture at room temperature for 2-4 hours.
-
The dihydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with a cold non-polar solvent (e.g., diethyl ether), and dry under vacuum to yield 4-Pyrrolidin-3-yl-phenylamine dihydrochloride.
Analytical Characterization
The structural confirmation of the synthesized compound would rely on a combination of spectroscopic techniques.
Predicted Spectroscopic Data
| Technique | Predicted Observations |
| ¹H NMR (DMSO-d₆) | Aromatic protons (AA'BB' system) at ~7.0-7.5 ppm. Pyrrolidine ring protons as complex multiplets between 2.0-4.0 ppm. Broad signals for the amine and ammonium protons. |
| ¹³C NMR (DMSO-d₆) | Aromatic carbons in the range of 115-150 ppm. Pyrrolidine carbons in the range of 30-60 ppm. |
| FTIR (KBr Pellet) | N-H stretching vibrations for the primary amine and secondary ammonium groups (~3200-3400 cm⁻¹). Aromatic C-H stretching (~3000-3100 cm⁻¹). Aliphatic C-H stretching (~2800-3000 cm⁻¹). N-H bending vibrations (~1600 cm⁻¹). Aromatic C=C stretching (~1500-1600 cm⁻¹). |
| Mass Spectrometry (ESI+) | A molecular ion peak [M+H]⁺ corresponding to the free base (C₁₀H₁₄N₂) at m/z 163.12.[4][5][6][7] |
Analytical Workflow
Caption: Workflow for synthesis, purification, and analysis.
Potential Applications in Research and Drug Development
The 4-Pyrrolidin-3-yl-phenylamine scaffold is a "privileged structure" in medicinal chemistry due to its frequent appearance in biologically active compounds.[8]
-
Enzyme Inhibition: The pyrrolidine moiety is present in numerous enzyme inhibitors, including those targeting dipeptidyl peptidase-IV (DPP-IV) and other proteases.[1]
-
Receptor Modulation: Derivatives of aryl-pyrrolidines have shown activity as ligands for various G-protein coupled receptors (GPCRs) and ion channels.[9]
-
Antibacterial Agents: The structural features of this compound make it a candidate for derivatization into novel antibacterial agents.[2]
-
Chemical Probes: This molecule can serve as a versatile building block for the synthesis of chemical probes to study biological pathways.
Safe Handling and Storage
As a member of the aromatic amine class of compounds, 4-Pyrrolidin-3-yl-phenylamine dihydrochloride should be handled with care. Aromatic amines are known for their potential toxicity.[10]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves when handling this compound.[11]
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[12]
-
First Aid Measures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth and seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[13]
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
References
- Fujita, K.-I., Fujii, T., & Yamaguchi, R. (2004). A new efficient method for the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex. Organic Letters, 6(20), 3525–3528.
- Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4875.
-
ACS Chemical Health & Safety. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
-
LibreTexts Chemistry. (2024). Spectroscopy of Amines. Retrieved from [Link]
-
PubMed. (2021). A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine. Retrieved from [Link]
-
Frontiers in Chemistry. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Retrieved from [Link]
-
MDPI. (2024). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 3-pyrrolines. Retrieved from [Link]
-
ResearchGate. (2026). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Retrieved from [Link]
-
SKC Inc. (2024). SDS 2002 - Aromatic Amine Cleaning Developing Solution. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using L-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 3-Aryl Pyrrolidine Derivatives. Retrieved from [Link]
-
ResearchGate. (2021). An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. Retrieved from [Link]
-
Agilent. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Retrieved from [Link]
-
PubMed. (n.d.). NMR investigations of proline and its derivatives. 4-Proton magnetic resonance parameters and structure of acetyl-proline amide. Retrieved from [Link]
- Moreno Vargas, A. J., et al. (2005). Synthesis of Novel Pyrrolidine 3,4-Diol Derivatives as Inhibitors of α-L-Fucosidases.
-
National Center for Biotechnology Information. (n.d.). Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. Retrieved from [Link]
-
CK-12 Foundation. (n.d.). What is the molecular weight of nicotine, which has the chemical formula C10H14N2?. Retrieved from [Link]
-
Quora. (2021). The molecular formula of nicotine is C10H14N2. What is the percentage by mass of carbon and nitrogen in this compound?. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of pure drug, polyvinyl pyrrolidine (PVP), Pluronic F68,... Retrieved from [Link]
-
ACS Publications. (2008). Enantioselective Pd-Catalyzed α-Arylation of N-Boc-Pyrrolidine: The Key to an Efficient and Practical Synthesis of a Glucokinase Activator. Retrieved from [Link]
-
Journal of Materials and Environmental Science. (n.d.). Evaluation by NMR spectroscopy and global descriptors of the para substituents of aniline by the DFT method. Retrieved from [Link]
-
PubChemLite. (n.d.). 4-(3,3-dimethylpyrrolidin-1-yl)aniline. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes with Vinyl Bromides. Retrieved from [Link]
-
Aichem. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). (R)-Nicotine. Retrieved from [Link]
-
Waters Corporation. (n.d.). The Analysis of Primary Aromatic Amines in Ink Using the ACQUITY UPLC H-Class System with the SQ Detector 2 and MassLynx Software. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline Series from 3,4-Bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl. Retrieved from [Link]
-
Exposome-Explorer. (n.d.). Nicotine (Compound). Retrieved from [Link]
-
Semantic Scholar. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]
-
ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]
Sources
- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. chemscene.com [chemscene.com]
- 4. ck12.org [ck12.org]
- 5. (R)-Nicotine | C10H14N2 | CID 157672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Exposome-Explorer - Nicotine (Compound) [exposome-explorer.iarc.fr]
- 7. thomassci.com [thomassci.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. diplomatacomercial.com [diplomatacomercial.com]
- 12. international.skcinc.com [international.skcinc.com]
- 13. bio.vu.nl [bio.vu.nl]
